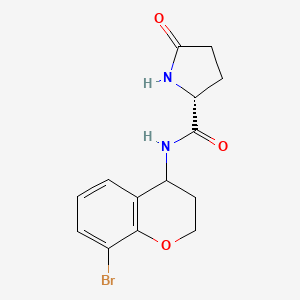
(2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of chromenyl-pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the chromenyl ring.
Cyclization: Formation of the chromenyl structure through cyclization reactions.
Amidation: Coupling of the chromenyl derivative with a pyrrolidine-2-carboxylic acid derivative to form the final amide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Halogen substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized chromenyl derivatives.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Substituted chromenyl-pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.
Receptor Binding: Investigated for binding affinity to certain biological receptors.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Pharmacology: Studied for pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Investigated for use as agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-(3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide: Lacks the bromine atom.
(2R)-N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide: Contains a chlorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of the bromine atom may confer unique reactivity and biological activity compared to its analogs.
Structural Features: The specific arrangement of the chromenyl and pyrrolidine rings may result in distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-9-3-1-2-8-10(6-7-20-13(8)9)17-14(19)11-4-5-12(18)16-11/h1-3,10-11H,4-7H2,(H,16,18)(H,17,19)/t10?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCZUYHGQUNPI-RRKGBCIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2CCOC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC2CCOC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-difluoro-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B6953451.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6953457.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B6953463.png)
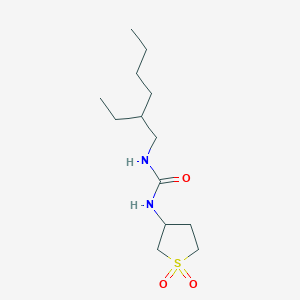
![5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B6953473.png)
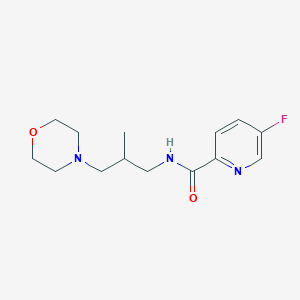
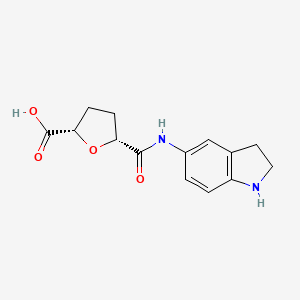
![(5,6-Dimethyl-1-benzofuran-3-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953498.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-1-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6953502.png)
![(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953507.png)
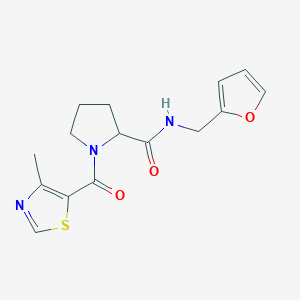
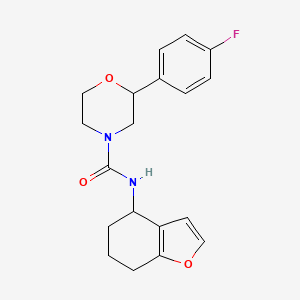
![1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea](/img/structure/B6953540.png)
![2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6953543.png)
